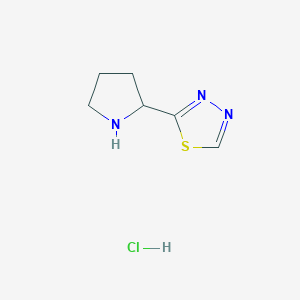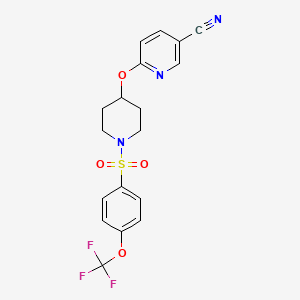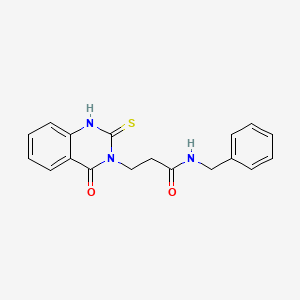
3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile” is a type of 1,2,3-triazole derivative . Triazole derivatives are known for their notable therapeutic importance and are often linked with amine and ester groups . They have been synthesized and screened for their in vitro cytotoxic activity against various cells .
Synthesis Analysis
The synthesis of similar triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . The synthesized hybrids are characterized by various spectroscopic techniques like IR, NMR, and HRMS .Molecular Structure Analysis
The molecular structure of similar compounds has been established by NMR and MS analysis . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis
Triazole derivatives have been synthesized and screened for their in vitro cytotoxic activity against various cells . They have shown to induce apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .Physical And Chemical Properties Analysis
Similar compounds are off-white in color and have a melting point of 168–170 °C . They are thermally stable with decomposition onset temperatures of 147–228 °C and exhibit acceptable densities of 1.77–1.80 g cm−3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
- Dipolar Cycloaddition Reactions : The carbon-nitrogen triple bond of aryl thiocyanates and selenocyanates can act as a dipolarophile in 1,3-dipolar cycloadditions, leading to the formation of various heterocyclic compounds including triazoles. This demonstrates the compound's utility in synthesizing heterocyclic frameworks, which are prevalent in many pharmaceutical agents (Greig et al., 1987).
- Convenient Synthesis of Azolyl Piperidines : A method for the arylation of azoles, including triazoles, with bromopyridines and subsequent reduction, has been developed, highlighting the compound's role in creating azolyl piperidines. These structures are relevant for constructing complex molecules with potential biological activity (Shevchuk et al., 2012).
Pharmacological Potential
- Antimicrobial Activity : Novel derivatives of the compound have been synthesized and evaluated for antimicrobial properties. This research underscores the compound's potential application in developing new antimicrobial agents with significant activity against various microorganisms (Al‐Azmi & Mahmoud, 2020).
- Anticonvulsant Activity : Derivatives undergoing specific reactions have been shown to possess anticonvulsant properties, suggesting the compound's relevance in designing new therapeutic agents for epilepsy and related disorders (Nassar et al., 2016).
- Antifungal Agents : The synthesis of 1,2,4-triazines incorporating 1,2,3-triazole and piperidine rings has been optimized, with some derivatives displaying potent antifungal activity. This research highlights the compound's utility in generating novel antifungal treatments (Sangshetti & Shinde, 2010).
Mecanismo De Acción
Target of Action
The primary target of the compound “3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile” is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds similar to “3-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzonitrile” exhibited significant HSP90α binding affinity . The mode of interaction between the compound and the binding sites of HSP90 involves hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the biochemical pathways associated with HSP90. HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . The compound’s interaction with HSP90 leads to the degradation of these client proteins by the ubiquitin–proteasome pathway .
Pharmacokinetics
The compound’s potent anti-proliferative activities, particularly in certain cell lines, suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of its client proteins . This results in anti-proliferative activities, particularly in certain cell lines .
Action Environment
It is known that hsp90 overexpresses up to tenfold under physiologic stress , suggesting that the compound’s efficacy may be influenced by the physiological state of the cells.
Propiedades
IUPAC Name |
3-[4-(triazol-1-yl)piperidine-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c16-11-12-2-1-3-13(10-12)15(21)19-7-4-14(5-8-19)20-9-6-17-18-20/h1-3,6,9-10,14H,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISHJFXWOLEXKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-benzyl-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2394770.png)

![3-Methyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2394772.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2394773.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2394774.png)
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide](/img/structure/B2394775.png)


![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2394785.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)

![Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B2394789.png)